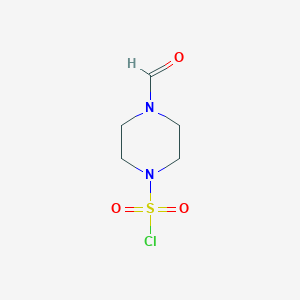
7-fluoro-6-hydroxyisoquinolin-1(2H)-one
Descripción general
Descripción
7-fluoro-6-hydroxyisoquinolin-1(2H)-one, also known as PQR309, is a novel compound that has gained significant attention due to its potential applications1. The molecular formula is C9H6FNO2 and the molecular weight is 179.15 g/mol1.
Synthesis Analysis
The synthesis of 7-fluoro-6-hydroxyisoquinolin-1(2H)-one is not explicitly mentioned in the search results. However, it’s worth noting that the compound can be purchased from various chemical suppliers12.Molecular Structure Analysis
The molecular structure of 7-fluoro-6-hydroxyisoquinolin-1(2H)-one is defined by its molecular formula, C9H6FNO21. Unfortunately, the search results do not provide further details about the specific structure of the molecule.
Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving 7-fluoro-6-hydroxyisoquinolin-1(2H)-one.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-fluoro-6-hydroxyisoquinolin-1(2H)-one are not detailed in the search results.Aplicaciones Científicas De Investigación
PET Neuroimaging Studies
- Fluorine-18 labeled compounds, closely related to 7-fluoro-6-hydroxyisoquinolin-1(2H)-one, have been used in PET neuroimaging to study Alzheimer's disease. (Liang et al., 2015)
Synthesis of Fluorinated Heterocycles
- Research on the synthesis of various fluorinated heterocycles, including isoquinolin-1(2H)-ones, indicates their importance in pharmaceutical and agrochemical industries. (Wu et al., 2017)
Antioxidative or Prooxidative Effects
- Studies on derivatives of 4-hydroxyquinoline, closely related to 7-fluoro-6-hydroxyisoquinolin-1(2H)-one, have shown antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes. (Liu et al., 2002)
Strong Emission Properties in Aqueous Solution
- Certain derivatives show strong emission properties in aqueous solutions, expanding the study of new fluorophores producing strong fluorescence under these conditions. (Chang et al., 2019)
Synthesis of 7-(Isoxazolidin-2-yl)-6-fluoroquinolones
- A one-step procedure for synthesizing new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines was developed, illustrating the compound's utility in creating novel fluoroquinolones. (Mochulskaya et al., 2002)
Triple Proton Transfer and Stabilization in Polymeric Matrix
- Studies on 7-hydroxyquinoline, similar to 7-fluoro-6-hydroxyisoquinolin-1(2H)-one, show its dual fluorescence in a polymeric matrix due to triple proton transfer, indicating its potential in material sciences. (Douhal & Sastre, 1994)
Influenza A Endonuclease Inhibitors
- Derivatives of 3-hydroxyquinolin-2(1H)-ones, closely related to 7-fluoro-6-hydroxyisoquinolin-1(2H)-one, have been evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. (Sagong et al., 2013)
Novel Synthesis Methods
- Novel methods for synthesizing substituted quinolonecarboxylic acids, including those with fluorine substitutions, have been developed. (Ziegler et al., 1988)
HIV-1 Integrase Inhibitors
- 2-Hydroxyisoquinoline-1,3(2H,4H)-diones have been studied as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. (Billamboz et al., 2011)
Safety And Hazards
The safety and hazards associated with 7-fluoro-6-hydroxyisoquinolin-1(2H)-one are not specified in the search results.
Direcciones Futuras
The future directions of research and applications involving 7-fluoro-6-hydroxyisoquinolin-1(2H)-one are not detailed in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or consult with a subject matter expert.
Propiedades
IUPAC Name |
7-fluoro-6-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-6-5(3-8(7)12)1-2-11-9(6)13/h1-4,12H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMHPVHCEPFMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-6-hydroxyisoquinolin-1(2H)-one | |
CAS RN |
850340-95-3 | |
| Record name | 7-fluoro-6-hydroxy-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)





![3-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B1439215.png)

![1-[1-(2-Fluorophenyl)imidazol-2-yl]piperazine](/img/structure/B1439218.png)


